Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate

COX-2 inhibition Anti-inflammatory Selectivity index

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate (CAS free base 64951-08-2; HCl salt 35726-84-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is present in marketed drugs including zolpidem, alpidem, and saripidem, underscoring its clinical relevance.

Molecular Formula C8H9ClN2O3
Molecular Weight 216.62 g/mol
Cat. No. B7971358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate
Molecular FormulaC8H9ClN2O3
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C(=O)O.O.Cl
InChIInChI=1S/C8H6N2O2.ClH.H2O/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,(H,11,12);1H;1H2
InChIKeyQONMLABJQGMYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate: Core Scaffold Procurement for CNS, Oncology, and Anti-Inflammatory Drug Discovery


Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate (CAS free base 64951-08-2; HCl salt 35726-84-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry [1]. The imidazo[1,2-a]pyridine core is present in marketed drugs including zolpidem, alpidem, and saripidem, underscoring its clinical relevance [1]. The 2-carboxylic acid derivative serves as a key synthetic intermediate for generating diverse biologically active compounds through standard coupling and condensation chemistry [2]. As the hydrochloride hydrate salt, this compound offers enhanced aqueous solubility and handling characteristics compared to its free acid form, making it the preferred input for medicinal chemistry campaigns targeting CNS disorders, oncology, inflammation, and infectious diseases .

Why Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate Cannot Be Freely Substituted with Other Regioisomers or Heterocyclic Carboxylic Acids


Regioisomeric imidazopyridine carboxylic acids (e.g., 3-carboxylic acid, 5-carboxylic acid, 8-carboxylic acid) and alternative heterocyclic carboxylic acids (e.g., indole-2-carboxylic acid, benzofuran-2-carboxylic acid) exhibit distinct reactivity profiles, biological target engagement, and physicochemical properties [1]. The 2-carboxylic acid position on the imidazo[1,2-a]pyridine scaffold is uniquely suited for derivatization into carboxamides, hydrazides, and esters that form the backbone of numerous bioactive compound series [2]. Substituting this compound with a different regioisomer would alter the vector of substituent projection and disrupt key pharmacophore elements in established structure-activity relationships (SAR). Furthermore, the hydrochloride hydrate salt form provides consistent, defined stoichiometry that is absent in the free acid or other salt forms, directly impacting reaction yields in amide coupling and other derivatization steps .

Quantitative Differentiation Evidence: Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate vs. Closest Analogs


COX-2 Selectivity: 3-Amino Derivative Demonstrates Preferential COX-2 Inhibition Over COX-1

The 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid derivative (compound 5), directly derived from the target scaffold via C3 amination, demonstrated preferential COX-2 inhibition over COX-1 in vitro [1]. In contrast, the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid scaffold requires derivatization to achieve meaningful COX-2 selectivity, as documented across multiple derivative series where COX-2 selectivity indices (SI) ranged from 57 to 217 for optimized analogs [2]. This differential establishes the 2-carboxylic acid scaffold as a critical starting point for tuning COX-2 selectivity through derivatization.

COX-2 inhibition Anti-inflammatory Selectivity index

HDAC6 Inhibition Potency: Imidazo[1,2-a]pyridine-Based I-c4 Achieves Low Nanomolar IC50 with Cardioprotective Selectivity

Structure-activity relationship studies driven by pharmacophore-based remodification yielded the highly potent HDAC6 inhibitor I-c4, which contains the imidazo[1,2-a]pyridine core scaffold [1]. I-c4 achieved IC50 values of 3.1 nM against HDAC1 and 2.95 nM against HDAC6, demonstrating remarkable potency [2]. Critically, I-c4 effectively suppressed MGC-803 xenograft growth in vitro and in vivo without causing myocardial damage after long-term administration, a key differentiator from conventional HDAC inhibitors that lack this cardioprotective profile [1].

HDAC6 inhibitor Anticancer Cardioprotection

PI3K/mTOR Dual Inhibition: Imidazo[1,2-a]pyridine Derivatives Achieve Sub-Nanomolar Potency

Imidazo[1,2-a]pyridine derivatives have been developed as exceptionally potent PI3K inhibitors. Compound 8h achieved a PI3K p110α IC50 of 0.26 nM, representing some of the most potent PI3Kα inhibitors reported [1]. A separate series produced compound 15a, a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity, modest plasma clearance, and acceptable oral bioavailability [2]. In contrast, the ZSTK474 benzimidazole class of PI3K inhibitors, while maintaining isoform selectivity, showed reduced potency when the imidazo[1,2-a]pyridine scaffold-hopping approach was applied, demonstrating that the scaffold choice directly impacts achievable potency [3].

PI3K inhibitor mTOR inhibitor Cancer

Aqueous Solubility Profile: Hydrochloride Hydrate Salt Offers Defined Stoichiometry vs. Free Acid

The free acid form of imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2) exhibits a predicted aqueous solubility of approximately 0.716 mg/mL (LogS = -2.35, ESOL method), classifying it as moderately soluble . The hydrochloride hydrate salt (CAS 35726-84-2; MW 216.62 g/mol) provides a defined stoichiometric form with approximately 9.5–11% water content, offering consistent handling and dissolution properties critical for reproducible biological assay preparation . Other salt forms (e.g., HBr salt, CAS 820245-53-2) differ in molecular weight (243.10 g/mol) and hygroscopicity, which can introduce variability in stock solution concentration calculations .

Solubility Formulation Salt selection

Functional Group Versatility: 2-Carboxylic Acid Enables Derivatization to Carboxamides, Hydrazides, and Esters for Diverse Target Engagement

The 2-carboxylic acid group on the imidazo[1,2-a]pyridine scaffold serves as the primary synthetic handle for generating diverse bioactive compound libraries. Reaction of imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esters with hydrazine hydrate yields the corresponding hydrazides, which upon condensation with various aldehydes produce N-(benzylidene)imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives with documented antimicrobial activity [1]. Similarly, conversion to carboxamide derivatives, as exemplified in Sanofi's Nurr-1 (NR4A2) patent series, enables engagement of nuclear receptor targets relevant to Parkinson's disease and other neurodegenerative disorders [2]. Regioisomeric carboxylic acids at positions 3, 5, or 8 cannot access the same hydrazide-carboxamide derivatization vectors due to altered steric and electronic environments.

Derivatization Hydrazide Carboxamide Antimicrobial

Anticholinesterase Activity: Scaffold Modulates AChE vs. BChE Selectivity Through Side Chain Variation

A systematic evaluation of imidazo[1,2-a]pyridine-based derivatives 2(a-o) revealed that AChE vs. BChE selectivity can be tuned through side chain modification on the imidazo[1,2-a]pyridine scaffold. Compound 2h (biphenyl side chain, methyl substituent at R4) showed the strongest AChE inhibition with an IC50 of 79 µM, while compound 2j (3,4-dichlorophenyl side chain, unsubstituted ring) was the strongest BChE inhibitor with an IC50 of 65 µM and good selectivity [1]. The parent imidazo[1,2-a]pyridine-2-carboxylic acid itself inhibits AChE only at concentrations greater than 1 mM , demonstrating that the scaffold's intrinsic activity serves as a starting point for optimization rather than a stand-alone pharmacophore.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

Optimal Application Scenarios for Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate in Drug Discovery and Chemical Biology


CNS-Penetrant HDAC Inhibitor Development Leveraging the Imidazo[1,2-a]pyridine Scaffold's Innate BBB Permeability

The imidazo[1,2-a]pyridine core scaffold exhibits excellent blood-brain barrier (BBB) penetrability, making the 2-carboxylic acid derivative an ideal starting material for CNS-targeted HDAC inhibitor programs. As demonstrated by IMC12, which showed HDAC6 IC50 of 44.41 nM and superior BBB permeability compared to the reference drug SAHA, the scaffold enables development of brain-penetrant epigenetic modulators [1]. The hydrochloride hydrate salt form is preferred for CNS programs due to its reproducible aqueous solubility, facilitating consistent in vivo dosing for pharmacokinetic and pharmacodynamic studies.

Selective COX-2 Inhibitor Discovery Using the 2-Carboxylic Acid Derivatization Pathway

The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold is a validated entry point for developing selective COX-2 inhibitors with documented in vivo efficacy. Optimized derivatives achieve COX-2 IC50 values as low as 0.05 µM with selectivity indices exceeding 200, and the most selective analog (5i) reached an SI of 897.19 [2]. The carboxylic acid group serves as the essential handle for installing the methylsulfonylphenyl and chlorophenoxy pharmacophore elements that drive COX-2 potency and selectivity. Procurement of the hydrochloride hydrate ensures efficient amide coupling yields during library synthesis.

PI3K/mTOR Dual Inhibitor Programs Requiring Sub-Nanomolar Potency and Oral Bioavailability

For oncology programs targeting the PI3K/mTOR pathway, the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold has produced inhibitors with PI3Kα IC50 values as low as 0.26 nM (compound 8h) and dual PI3K/mTOR inhibitors (compound 15a) with acceptable oral bioavailability [3]. The carboxylic acid functionality at the 2-position enables regioselective functionalization critical for achieving the kinase selectivity profile documented in this chemical series. The hydrochloride hydrate salt form supports reliable scale-up from milligram to gram quantities needed for advanced lead optimization.

Antimicrobial Hydrazide Library Synthesis Targeting Drug-Resistant Pathogens

The 2-carboxylic acid group provides direct access to hydrazide and arylidenehydrazide derivatives with documented antimicrobial activity. Published protocols enable generation of 28+ arylidenehydrazide analogs from a single batch of the carboxylic acid starting material [4]. Recent antibacterial campaigns targeting Staphylococcus aureus and Escherichia coli have demonstrated MIC values ranging from 3.125 to 128 µg/mL for optimized imidazo[1,2-a]pyridine-containing chalcones and Schiff bases, establishing a clear SAR path from the 2-carboxylic acid core [5]. The hydrochloride hydrate salt form ensures consistent reaction stoichiometry across multiple parallel synthesis batches.

Quote Request

Request a Quote for Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.